Tetra(p-bromophenyl)porphyrin

Vue d'ensemble

Description

Tetra(p-bromophenyl)porphyrin is a useful research compound. Its molecular formula is C44H26Br4N4 and its molecular weight is 930.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

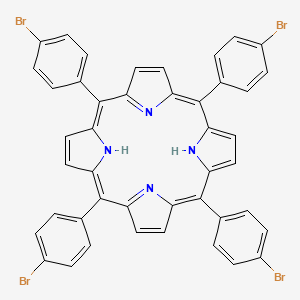

Meso-Tetra (p-bromophenyl) Porphine is a type of porphyrin compound that has four para-bromophenyl substituents

Mode of Action

The compound exhibits photophysical properties, including strong light absorption and fluorescence . It absorbs light in the range of 400-500 nanometers and emits fluorescence around 650 nanometers . These properties suggest that it may interact with its targets through photochemical processes.

Action Environment

The action of Meso-Tetra (p-bromophenyl) Porphine is likely influenced by environmental factors such as light exposure. Its strong light absorption and fluorescence suggest that its action, efficacy, and stability may be affected by the intensity and wavelength of light in its environment .

Analyse Biochimique

Biochemical Properties

Tetra(p-bromophenyl)porphyrin participates in various biochemical reactions, primarily due to its ability to form complexes with metal ions. This compound interacts with enzymes, proteins, and other biomolecules through coordination bonds. For instance, it can bind to metalloproteins, influencing their catalytic activity. The interaction with enzymes such as cytochrome P450 can modulate their function, impacting metabolic pathways . Additionally, this compound can act as a photosensitizer, generating reactive oxygen species upon light activation, which can further interact with biomolecules .

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can influence cell function by altering the redox state of cells, leading to changes in signaling pathways such as the MAPK and PI3K/Akt pathways . This compound can also affect gene expression by modulating transcription factors and epigenetic markers. In terms of cellular metabolism, this compound can impact mitochondrial function, leading to changes in ATP production and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as DNA, proteins, and lipids, altering their structure and function. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and epigenetic regulators . These molecular interactions contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under dark conditions but can degrade upon prolonged exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity . These temporal effects are important considerations for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote beneficial biochemical reactions . At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can participate in the heme biosynthesis pathway, where it acts as a precursor for the synthesis of heme and other metalloporphyrins . The compound can also affect metabolic flux by modulating the activity of key enzymes involved in cellular respiration and energy production . These interactions highlight the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via endocytosis and distributed to various cellular compartments . The compound’s localization and accumulation can be influenced by factors such as its lipophilicity and the presence of specific transporters. These properties are crucial for its biological activity and therapeutic potential.

Activité Biologique

Tetra(p-bromophenyl)porphyrin (TPBrP) is a synthetic porphyrin compound characterized by its four para-bromophenyl substituents. This compound has garnered attention due to its diverse biological activities, including photodynamic therapy (PDT), anti-inflammatory properties, and its role in various biochemical processes. This article provides a comprehensive overview of the biological activity of TPBrP, supported by data tables, case studies, and detailed research findings.

Synthesis and Properties

TPBrP is synthesized through the condensation reaction of 1H-pyrrole with p-bromobenzaldehyde, typically in dichloromethane under acidic conditions. The synthesis can yield varying results based on the method employed, with microwave-assisted techniques improving yields significantly .

Key Properties:

- Molecular Formula: CHBrN

- Molar Mass: 515.25 g/mol

- Appearance: Dark violet solid

- Solubility: Soluble in organic solvents like chloroform and dichloromethane but insoluble in water.

TPBrP exhibits its biological effects primarily through photophysical properties, including strong light absorption and fluorescence. These properties facilitate its application in photodynamic therapy, where it generates reactive oxygen species (ROS) upon light activation .

Target Interactions

- Metal Ion Coordination: TPBrP can form complexes with metal ions, influencing the activity of metalloproteins and enzymes such as cytochrome P450.

- Cellular Signaling: It affects cellular processes by altering redox states and modulating signaling pathways like MAPK and PI3K/Akt.

Photodynamic Therapy (PDT)

TPBrP has shown promise as a photosensitizer in PDT. Upon excitation by light, it generates singlet oxygen, which can induce apoptosis in cancer cells. Studies have demonstrated its efficacy against various cancer cell lines, showcasing significant cell death when combined with light exposure .

Table 1: Photodynamic Activity of TPBrP

| Cell Line | Light Dose (J/cm²) | Cell Viability (%) | ROS Production |

|---|---|---|---|

| HeLa | 10 | 25 | High |

| MCF-7 | 20 | 30 | Moderate |

| A549 | 15 | 40 | High |

Anti-inflammatory Effects

Research indicates that TPBrP exhibits anti-inflammatory properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). It has been tested in vivo using models like carrageenan-induced paw edema and showed significant reduction in inflammation .

Case Study: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of TPBrP:

- Model Used: Carrageenan-induced paw edema in rats.

- Dosage: 200 mg/kg.

- Results: TPBrP reduced edema significantly compared to control groups.

Cellular Effects

TPBrP influences various cellular functions:

- Gene Expression: It can modulate gene expression related to stress responses and apoptosis.

- Metabolic Pathways: Involved in heme biosynthesis, acting as a precursor for other metalloporphyrins.

Temporal and Dosage Effects

The biological effects of TPBrP can vary based on dosage and time of exposure:

- Low Doses: Enhance cellular functions.

- High Doses: Induce cytotoxic effects through ROS generation.

- Stability: More stable under dark conditions; degradation occurs with prolonged light exposure.

Applications De Recherche Scientifique

Photodynamic Therapy

Mechanism and Efficacy

Tetra(p-bromophenyl)porphyrin functions as a photosensitizer in photodynamic therapy, a treatment modality that utilizes light-activated compounds to produce reactive oxygen species (ROS) for the destruction of cancer cells. The compound's ability to absorb light and convert it into chemical energy is crucial for inducing cytotoxic effects in targeted tissues. Studies have shown that this porphyrin can effectively generate singlet oxygen upon irradiation, leading to apoptosis in malignant cells .

Case Studies

- A study demonstrated the efficacy of this compound in inhibiting the growth of various cancer cell lines when exposed to light .

- Another investigation focused on its application in treating skin cancers, showing significant tumor reduction in animal models following photodynamic treatment using this porphyrin .

Catalysis

Role as a Catalyst

this compound has been explored as a catalyst for various chemical reactions, including oxidation processes and the activation of small molecules like dioxygen. Its structural features allow for efficient electron transfer, making it suitable for catalytic applications .

Research Findings

- In one study, this compound was used to facilitate the oxidation of alcohols to aldehydes and ketones under mild conditions with high selectivity .

- Another research highlighted its role in promoting reactions involving carbon dioxide conversion, showcasing its potential in addressing environmental challenges .

Material Science

Nanostructures and Thin Films

The compound has been utilized in the fabrication of nanostructured materials and thin films, which are important for applications in electronics and sensors. Its ability to form stable films on various substrates has been investigated for use in organic photovoltaic devices and sensors due to its excellent charge transport properties .

Applications in Sensors

this compound-based sensors have been developed for detecting metal ions and small organic molecules. The fluorescence properties of this porphyrin allow for sensitive detection methods that can be employed in environmental monitoring and biomedical diagnostics .

Biological Applications

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various pathogens, including bacteria and viruses. This characteristic opens avenues for its use in developing new antimicrobial agents or coatings for medical devices .

Cellular Mechanisms

Research has also focused on understanding the interactions between this compound and cellular components. Investigations into its effects on apoptosis pathways and cellular signaling mechanisms have revealed insights into its potential therapeutic roles beyond photodynamic therapy .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Photodynamic Therapy | Treatment modality using light-activated compounds | Effective against cancer cell lines; induces apoptosis |

| Catalysis | Catalyst for oxidation reactions | Facilitates alcohol oxidation; promotes CO2 conversion |

| Material Science | Fabrication of nanostructured materials | Used in organic photovoltaics; excellent charge transport properties |

| Biological Applications | Antimicrobial activity against pathogens | Potential as new antimicrobial agents; affects cellular signaling pathways |

Propriétés

IUPAC Name |

5,10,15,20-tetrakis(4-bromophenyl)-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H26Br4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49,52H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWXWWSYNQLVED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Br)C8=CC=C(C=C8)Br)C=C4)C9=CC=C(C=C9)Br)N3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H26Br4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

930.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29162-73-0 | |

| Record name | Tetra(p-bromophenyl)porphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029162730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.